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Compound of Interest

Compound Name: 3-Cyclohexyl-2-butenoic acid

Cat. No.: B1668987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclohexyl-2-butenoic acid. Due to the limited availability of experimental data for this

specific compound, this report utilizes high-quality data from a close structural analog, (2E)-3-

Cyclohexylprop-2-enoic acid, to provide representative spectroscopic insights. This analog

differs only by the absence of a methyl group on the butenoic acid chain, making its spectral

characteristics highly comparable. The information herein is intended to support research and

development activities by providing detailed spectroscopic tables, experimental methodologies,

and a logical workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)

for the representative analog, (2E)-3-Cyclohexylprop-2-enoic acid.

Table 1: Infrared (IR) Spectroscopy Data
Characteristic Absorption (cm⁻¹) Functional Group Assignment

1686
C=O (Carbonyl) stretch of an α,β-unsaturated

carboxylic acid
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Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity
Integration
(Number of
Protons)

Assignment

7.01
dd (J = 6.8 Hz, 16.0

Hz)
1H cyclohexyl-CH=

5.78 d (J = 16.0 Hz) 1H =CH-CO₂H

2.18 m 1H
cyclohexyl-H

(methine)

1.63-1.85 m 5H
cyclohexyl-H

(methylene)

1.09-1.38 m 5H
cyclohexyl-H

(methylene)

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type Assignment

171.3 s C=O

157.1 d cyclohexyl-CH=

118.0 d =CH-CO₂H

40.5 d cyclohexyl (methine)

31.6 t cyclohexyl (methylene)

25.9 t cyclohexyl (methylene)

25.7 t cyclohexyl (methylene)

Table 4: Mass Spectrometry Data
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Technique m/z Value Interpretation

EI-MS 154 M⁺ (Molecular Ion)

HR-FAB-MS 154.0995
M⁺ (Calculated for C₉H₁₄O₂:

154.0994)

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are standard for the analysis of small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz for protons and 100 MHz for carbon-13.[1] The sample is usually dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with

tetramethylsilane (TMS) added as an internal standard (δ 0.00).[1] Chemical shifts (δ) are

reported in parts per million (ppm) relative to TMS.[1]

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

For solid samples, the potassium bromide (KBr) disc method is frequently employed. A small

amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent

disc. For liquid samples, the liquid film method is used, where a thin film of the liquid is placed

between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over a typical range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is a

common method for determining the molecular weight of volatile compounds. High-Resolution

Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB),

provides a highly accurate mass measurement of the molecular ion, which can be used to

confirm the elemental composition of the molecule.[2]
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Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized organic compound like 3-Cyclohexyl-2-butenoic acid.
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A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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